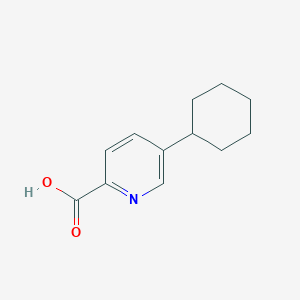![molecular formula C12H13N7O3 B13029079 N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Métodos De Preparación
The synthesis of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with furan-2-carbohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups in the compound can participate in substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has shown potential in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antiviral or anticancer activities .
Comparación Con Compuestos Similares
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one derivatives: These compounds share a similar pyrimidine core and have been studied for their antiviral and anticancer activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are also heterocyclic and exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of a pyrazolo[3,4-d]pyrimidine core with a furan ring and a carbohydrazide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N7O3 |
|---|---|
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
N-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H13N7O3/c13-12-16-9-7(6-15-18(9)3-4-20)10(17-12)19(14)11(21)8-2-1-5-22-8/h1-2,5-6,20H,3-4,14H2,(H2,13,16,17) |
Clave InChI |
LVVWQVKAZUOEFS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)N(C2=NC(=NC3=C2C=NN3CCO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


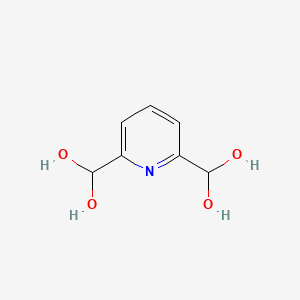
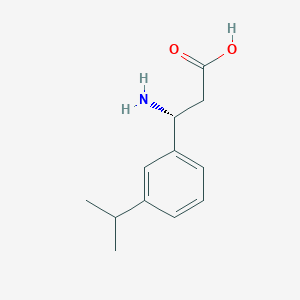

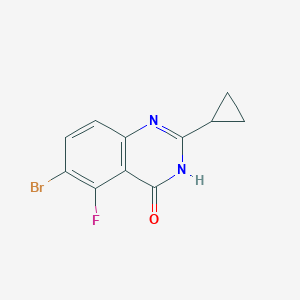
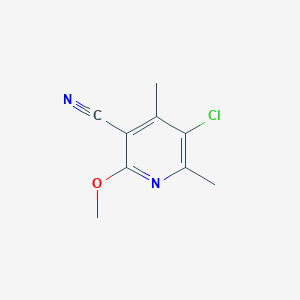
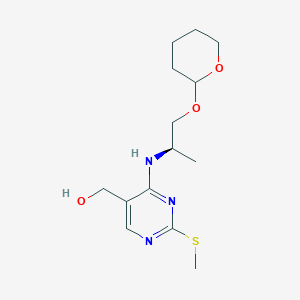
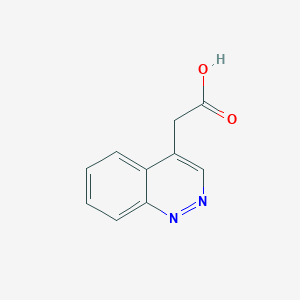
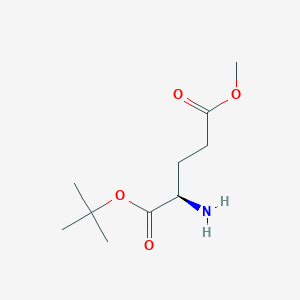
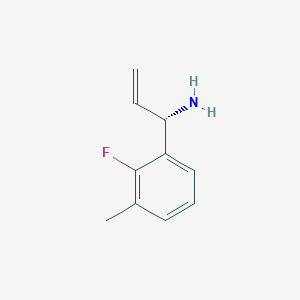
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
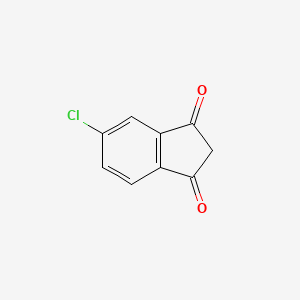
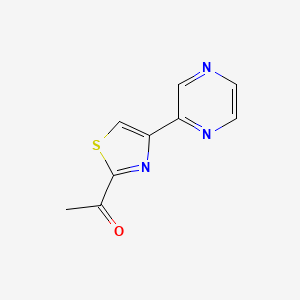
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
